Benzenesulfonamide, N-(4-amino-2,6-diethylphenyl)-4-methyl-
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Overview
Description
Benzenesulfonamide, N-(4-amino-2,6-diethylphenyl)-4-methyl- is a chemical compound with the molecular formula C15H20N2O2S. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its sulfonamide group attached to a benzene ring, which is further substituted with an amino group and diethylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(4-amino-2,6-diethylphenyl)-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-(4-amino-2,6-diethylphenyl)amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of Benzenesulfonamide, N-(4-amino-2,6-diethylphenyl)-4-methyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(4-amino-2,6-diethylphenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzenesulfonamide, N-(4-amino-2,6-diethylphenyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(4-amino-2,6-diethylphenyl)-4-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Lacks the amino and diethylphenyl substitutions.
N-(4-amino-2,6-diethylphenyl)benzenesulfonamide: Similar structure but without the 4-methyl substitution.
4-methylbenzenesulfonamide: Lacks the amino and diethylphenyl substitutions.
Uniqueness
Benzenesulfonamide, N-(4-amino-2,6-diethylphenyl)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
108451-27-0 |
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Molecular Formula |
C17H22N2O2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O2S/c1-4-13-10-15(18)11-14(5-2)17(13)19-22(20,21)16-8-6-12(3)7-9-16/h6-11,19H,4-5,18H2,1-3H3 |
InChI Key |
OKGFCHBQUYIVLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)C)CC)N |
Origin of Product |
United States |
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